molecular formula C14H14N2O4 B11678430 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B11678430
M. Wt: 274.27 g/mol
InChI Key: ZDXBCYMNLVVXQQ-OQLLNIDSSA-N
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Description

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring attached to a carbohydrazide group, with a hydroxy and methoxy-substituted phenyl group. Its molecular formula is C14H14N2O4, and it has a molecular weight of 274.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxyacetophenone and furan-2-carbohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to around 70°C for 2 hours, followed by cooling to 4°C to allow the formation of crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the carbohydrazide moiety can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide is unique due to its combination of a furan ring, carbohydrazide group, and hydroxy and methoxy-substituted phenyl group

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-9(10-5-6-11(17)13(8-10)19-2)15-16-14(18)12-4-3-7-20-12/h3-8,17H,1-2H3,(H,16,18)/b15-9+

InChI Key

ZDXBCYMNLVVXQQ-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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